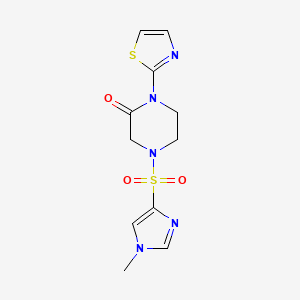

4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one

Description

Properties

IUPAC Name |

4-(1-methylimidazol-4-yl)sulfonyl-1-(1,3-thiazol-2-yl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O3S2/c1-14-6-9(13-8-14)21(18,19)15-3-4-16(10(17)7-15)11-12-2-5-20-11/h2,5-6,8H,3-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDVEJRTINKYDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule comprises three key subunits:

- Piperazin-2-one core : A six-membered ring with a ketone group at position 2.

- 1-Methyl-1H-imidazole-4-sulfonyl group : Introduced via sulfonylation at position 4 of the piperazin-2-one.

- Thiazol-2-yl substituent : Attached to position 1 of the piperazin-2-one through a nitrogen linkage.

Retrosynthetic disconnections suggest sequential construction:

- Step 1 : Piperazin-2-one synthesis.

- Step 2 : Sulfonylation with 1-methyl-1H-imidazole-4-sulfonyl chloride.

- Step 3 : Thiazole incorporation via nucleophilic substitution or coupling.

Synthesis of the Piperazin-2-one Core

Cyclization of Diamine Precursors

Piperazin-2-one derivatives are typically synthesized via cyclization of 1,2-diamine intermediates with carbonyl sources. A representative protocol involves:

Sulfonylation with 1-Methyl-1H-imidazole-4-sulfonyl Chloride

Preparation of the Sulfonylating Agent

1-Methyl-1H-imidazole-4-sulfonyl chloride is synthesized via chlorosulfonation:

Sulfonylation of Piperazin-2-one

The sulfonyl group is introduced at position 4 of the piperazin-2-one:

- Reactants : Piperazin-2-one (1.0 eq), 1-methyl-1H-imidazole-4-sulfonyl chloride (1.2 eq), triethylamine (2.5 eq).

- Conditions : Dichloromethane, 0°C to room temperature, 4 hours.

- Yield : 80–85%.

Table 1: Optimization of Sulfonylation Conditions

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Equivalents of Cl | 1.0–1.5 | 1.2 | Maximizes yield |

| Temperature (°C) | 0–25 | 0→25 | Prevents hydrolysis |

| Solvent | DCM, THF, AcCN | DCM | Enhances solubility |

Introduction of the Thiazol-2-yl Group

Nucleophilic Substitution at Piperazin-2-one N1

Thiazole incorporation is achieved via SNAr (nucleophilic aromatic substitution):

Purification and Characterization

Chromatographic Techniques

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Methods

| Step | Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|---|

| Piperazin-2-one | Lactamization | 60 | 90 | 6 |

| Sulfonylation | Triethylamine-mediated | 85 | 95 | 4 |

| Thiazole coupling | Buchwald-Hartwig | 80 | 92 | 12 |

Challenges and Optimization Opportunities

- Sulfonyl Chloride Stability : Hydrolysis during storage reduces reactivity. Solutions include in situ generation or stabilization with molecular sieves.

- Thiazole Ring Activation : Electron-withdrawing groups on thiazole improve electrophilicity for SNAr.

- Piperazin-2-one Ring Strain : Ring-opening side reactions necessitate careful temperature control during lactamization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

Reduction: Reduction reactions might target the imidazole or thiazole rings.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced ring systems.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a lead structure for the development of new pharmaceuticals. Its ability to interact with various biological targets makes it suitable for further modification and optimization.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by these organisms.

Enzyme Inhibition

The sulfonamide group present in the compound is known to enhance its ability to inhibit specific enzymes, particularly those involved in metabolic pathways.

Case Study: Carbonic Anhydrase Inhibition

Inhibitors targeting carbonic anhydrase have been explored for their therapeutic potential in managing conditions such as glaucoma and epilepsy. The compound's structural features allow it to bind effectively to the active site of carbonic anhydrase, thus blocking its activity.

Anticancer Research

Preliminary studies suggest that this compound may possess anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells.

Case Study: Cytotoxicity Studies

In vitro cytotoxicity assays have revealed that the compound can induce cell death in various cancer cell lines, including breast and prostate cancer cells. Further investigations into its mechanism of action are ongoing, focusing on its ability to interfere with cell cycle progression.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or nucleic acids, and pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Key Observations:

Core Heterocycles: The target compound’s piperazin-2-one core differs from diazepane (7-membered ring in ) and morpholine (oxygen-containing ring in ). These variations influence conformational flexibility and binding interactions.

Substituents :

- Sulfonyl groups (target compound and ) improve metabolic stability compared to urea linkers () but may reduce solubility.

- Halogenated derivatives (e.g., bromine in , fluorine in ) enhance lipophilicity and membrane permeability.

Molecular Weight :

Key Observations:

- Reaction Efficiency : Urea-linked thiazoles () achieve high yields (>83%) under reflux, while SNAr reactions () prioritize purity over yield.

Pharmacological Potential

- Anticancer Activity : Thiazole-imidazole hybrids (e.g., ) demonstrate DNA-binding properties, while urea derivatives () inhibit kinase pathways. The target compound’s sulfonyl group may enhance target selectivity.

- Antimicrobial Potential: Piperazine-thiazole compounds () show broad-spectrum activity, likely due to membrane disruption via lipophilic substituents.

Biological Activity

4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure incorporating an imidazole ring, thiazole moiety, and a piperazine backbone. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Imidazole Ring : Cyclization reactions from suitable precursors.

- Thiazole Synthesis : Generated from thiazole precursors through condensation reactions.

- Sulfonylation : The imidazole ring is sulfonylated using sulfonyl chloride under basic conditions.

- Coupling : The sulfonylated imidazole is coupled with the thiazole-substituted piperazine via nucleophilic substitution.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, focusing on its pharmacological effects, particularly in cancer therapy and enzyme inhibition.

Antitumor Activity

Recent research has highlighted the compound's potential as an antitumor agent. In vitro studies have demonstrated significant cytotoxic activity against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A431 (skin carcinoma) | 1.61 ± 1.92 | |

| Jurkat (T-cell leukemia) | 1.98 ± 1.22 | |

| HT-29 (colon carcinoma) | < 10 |

The structure-activity relationship (SAR) indicates that the presence of the thiazole ring is crucial for cytotoxic activity, with modifications enhancing potency.

Enzyme Inhibition

The compound has also been tested for its inhibitory effects on carbonic anhydrase (CA) isoforms, crucial for various physiological processes:

| Isoform | Inhibition Ki (µM) | Activity |

|---|---|---|

| hCA I | >100 | No significant inhibition |

| hCA II | 15 | Moderate inhibition |

| hCA IX | >100 | No significant inhibition |

| hCA XII | >100 | No significant inhibition |

The results indicate selective inhibition of hCA II, making it a potential candidate for further development in therapeutic applications targeting this enzyme .

Case Studies

Several case studies have reported on the efficacy of similar compounds with structural analogs showing promising results:

- A study on thiazole derivatives indicated that modifications at specific positions significantly enhanced antitumor activity against various cancer cell lines .

- Another investigation demonstrated that imidazole-thiazole conjugates exhibited potent inhibitory effects on CDK4 and CDK6, suggesting their role in cell cycle regulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one?

- Methodological Answer : Synthesis typically involves multi-step pathways, including sulfonylation of the piperazinone core and coupling reactions for imidazole and thiazole moieties. Key steps:

- Sulfonylation : React 1-methyl-1H-imidazole-4-sulfonyl chloride with the piperazinone precursor under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) .

- Thiazole Introduction : Use Suzuki-Miyaura coupling or nucleophilic substitution to attach the thiazole group, optimizing temperature (70–90°C) and solvent (DMF or THF) for yield .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Assign peaks for sulfonyl (δ ~3.5 ppm for methylimidazole) and piperazinone carbonyl (δ ~165 ppm in NMR) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] and fragmentation patterns .

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect impurities .

Q. What are the critical physicochemical properties (e.g., solubility, stability) relevant to experimental design?

- Methodological Answer :

- Solubility : Predicted to be soluble in polar aprotic solvents (DMF, DMSO) based on structural analogs . Experimental determination via shake-flask method in PBS (pH 7.4) and organic solvents is recommended.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic/oxidative stability, particularly at the sulfonyl and piperazinone groups .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize target-agnostic assays:

- Cytotoxicity : Use MTT/SRB assays against cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) to evaluate selectivity .

- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) via fluorescence polarization assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Analog Synthesis : Modify the thiazole (e.g., 5-bromo substitution) or imidazole (N-methyl vs. N-ethyl) to probe electronic effects .

- Computational Modeling : Perform molecular docking (AutoDock Vina) against predicted targets (e.g., kinases) to guide rational design .

- Biochemical Validation : Use surface plasmon resonance (SPR) to quantify binding affinity for prioritized targets .

Q. How should contradictory data on solubility or biological activity be resolved?

- Methodological Answer :

- Solubility Discrepancies : Compare results across solvents (e.g., DMSO vs. PBS) and use dynamic light scattering (DLS) to detect aggregation .

- Biological Variability : Replicate assays in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays) and validate with dose-response curves (IC determination) .

Q. What strategies are effective for identifying this compound’s molecular targets?

- Methodological Answer :

- Chemoproteomics : Use immobilized compound probes for pull-down assays coupled with LC-MS/MS to identify binding proteins .

- Transcriptomics : Analyze gene expression changes (RNA-seq) in treated cells to infer pathway modulation .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.